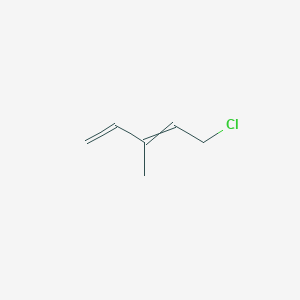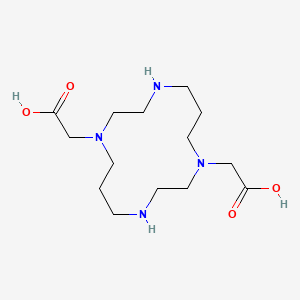
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) is an organic compound characterized by the presence of two cyano groups and a t-butoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) typically involves the introduction of cyano groups and a t-butoxy group onto a benzene ring. One common method involves the reaction of 1,2-dicyanobenzene with t-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI).
化学反応の分析
Types of Reactions
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions
Major Products Formed
科学的研究の応用
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and dyes
作用機序
The mechanism of action of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The t-butoxy group can influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
類似化合物との比較
Similar Compounds
1,2-Dicyanobenzene: Lacks the t-butoxy group, making it less soluble and potentially less reactive.
3-t-Butoxybenzene: Lacks the cyano groups, reducing its ability to participate in certain chemical reactions.
1,2-Dicyano-4-t-butoxybenzene: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity
Uniqueness
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) is unique due to the combination of cyano and t-butoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
3-[(2-methylpropan-2-yl)oxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-12(2,3)15-11-6-4-5-9(7-13)10(11)8-14/h4-6H,1-3H3 |
InChIキー |
VBCKKGOFHXBKQF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=CC(=C1C#N)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}propan-1-ol](/img/structure/B8608242.png)
![6-Chloro-2-[(pyridin-2-ylmethyl)amino]nicotinic acid](/img/structure/B8608252.png)


![2-Chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B8608327.png)


![Ethyl-[(4-bromopyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8608267.png)

![N-[2-(4,4-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B8608281.png)
![{2-[(2S)-2-Pyrrolidinyl]ethyl}amine](/img/structure/B8608282.png)

![4-[(3-Methylbut-2-en-1-yl)oxy]butan-1-ol](/img/structure/B8608310.png)
